Xylitol, pentabenzoate
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Overview
Description
Xylitol, pentabenzoate: is a derivative of xylitol, a sugar alcohol commonly used as a sweetener.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of xylitol, pentabenzoate typically involves the esterification of xylitol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The purification process may include crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Xylitol, pentabenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoate groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Xylitol and its partially reduced forms.
Substitution: Various substituted xylitol derivatives.
Scientific Research Applications
Chemistry: Xylitol, pentabenzoate is used as an intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with enzymes and other biomolecules provide insights into metabolic pathways .
Medicine: Its ester groups can be modified to attach therapeutic agents, allowing for targeted drug delivery .
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
Xylitol, pentabenzoate exerts its effects through interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis, releasing benzoic acid and xylitol. This process can influence metabolic pathways and enzyme activities. The compound’s structure allows it to interact with specific proteins and enzymes, modulating their functions .
Comparison with Similar Compounds
- 2,3,5-Tri-O-benzoyl-D-xylitol
- Alpha-D-mannopyranoside pentabenzoate
- Beta-D-glucose pentabenzoate
- Beta-D-mannopyranoside pentabenzoate
- D-glucofuranose pentabenzoate
Uniqueness: Xylitol, pentabenzoate stands out due to its specific esterification pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
36030-82-7 |
---|---|
Molecular Formula |
C40H32O10 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
2,3,4,5-tetrabenzoyloxypentyl benzoate |
InChI |
InChI=1S/C40H32O10/c41-36(28-16-6-1-7-17-28)46-26-33(48-38(43)30-20-10-3-11-21-30)35(50-40(45)32-24-14-5-15-25-32)34(49-39(44)31-22-12-4-13-23-31)27-47-37(42)29-18-8-2-9-19-29/h1-25,33-35H,26-27H2 |
InChI Key |
ONSNNRCRCCRTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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